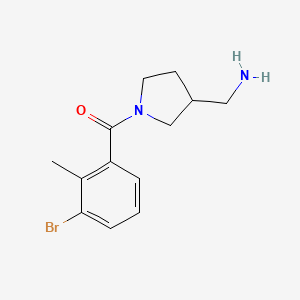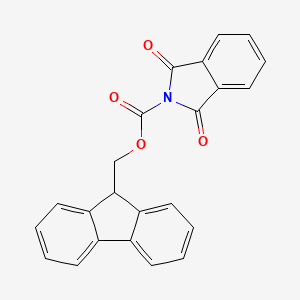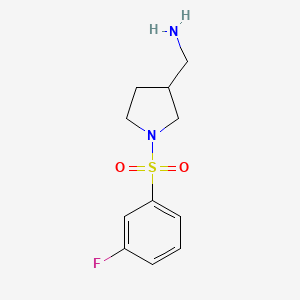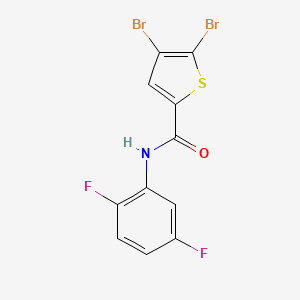
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyazetidine ring, a nitro group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyazetidine Ring: This can be achieved through the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions.
Nitration of the Benzene Ring:
Amidation Reaction: The final step involves the coupling of the hydroxyazetidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxyazetidine ring and nitro group can participate in hydrogen bonding and electrostatic interactions, respectively, which are crucial for the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-hydroxyazetidin-1-yl)benzoic acid
- 4-(3-hydroxyazetidin-1-yl)benzaldehyde
- 4-(3-hydroxyazetidin-1-yl)butanenitrile
Uniqueness
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is unique due to the presence of both a hydroxyazetidine ring and a nitrobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the nitro group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets compared to similar compounds lacking this group.
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O4/c1-12-11(16)7-2-3-9(10(4-7)14(17)18)13-5-8(15)6-13/h2-4,8,15H,5-6H2,1H3,(H,12,16) |
Clé InChI |
GXNSVSUQEGPQEA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)N2CC(C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)



![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)

![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)


![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)


![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
